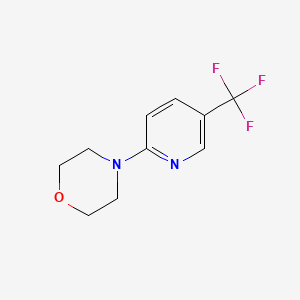

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJQKMWPUOKKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354155 | |

| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321679-59-8 | |

| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions. This can be achieved by reacting the pyridine derivative with morpholine under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is utilized in the development of pharmaceuticals due to its biological activity:

- Mechanism of Action : The compound interacts with specific molecular targets, acting as an inhibitor or modulator of enzymes and receptors. This interaction is enhanced by the presence of the trifluoromethyl group, which increases binding affinity and selectivity towards targets .

- Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against PI3K/mTOR pathways, which are critical in cancer biology. For instance, modifications to the pyridine structure led to compounds with improved cellular potency and efficacy in inhibiting tumor growth .

Agrochemicals

The compound has applications in the agrochemical industry:

- Usage : Trifluoromethylpyridine derivatives are employed as crop protection agents. They are effective against various pests and diseases, contributing to enhanced agricultural productivity .

- Market Approval : Several products containing trifluoromethylpyridine moieties have received market approval, indicating their viability as agrochemical agents .

Material Science

In material science, this compound serves as a precursor for advanced materials:

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine and its analogs:

Key Observations:

Core Structure Variations: The target compound and ’s analog share a pyridine-morpholine core, whereas and feature pyrimidine and pyrido-pyrimidine systems, respectively. Pyrido-pyrimidine derivatives () exhibit fused-ring systems, enhancing planarity and possibly improving binding to flat enzymatic active sites .

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and ’s analog, CF₃ enhances metabolic stability and lipophilicity, critical for drug bioavailability . Chloro (Cl): In and , chloro substituents increase electron-withdrawing effects but may reduce solubility compared to CF₃ . Nitro (NO₂): In , the nitro group at pyridine C5 introduces reactivity for further synthetic modifications but may pose metabolic instability risks .

Physical Properties :

- Pyrido-pyrimidine derivatives (e.g., 3c in ) exhibit higher melting points (205–236°C), suggesting stronger intermolecular forces due to fused rings and aryl substituents .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The trifluoromethyl-pyridine-morpholine scaffold (target compound) is inferred to be valuable in kinase inhibitor design, akin to patented compounds in .

- Agrochemicals : Analogs like 4-(4,6-dichloropyrimidin-2-yl)morpholine () highlight applications in agrochemicals, where chloro substituents may improve pesticidal activity .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a candidate for further research.

The molecular formula of this compound is C11H12F3N, with a molecular weight of 233.22 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in cancer cells, suggesting mechanisms involving the disruption of cellular processes essential for cancer cell survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Disruption of mitochondrial function |

| MCF-7 | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Its structure allows for interactions with bacterial membranes, leading to increased permeability and subsequent cell death. The minimum inhibitory concentration (MIC) values indicate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 2: Antimicrobial Activity Data

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, potentially disrupting energy production and leading to cell death .

- Interaction with Cellular Targets : It binds effectively to proteins associated with cell signaling pathways, which can alter cellular responses to growth factors and survival signals .

- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cells, leading to apoptosis through mitochondrial pathways .

Case Studies

Several case studies have explored the efficacy of this compound:

- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.

- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that could lead to improved treatment outcomes in resistant cancer types .

Q & A

Q. What are the common synthetic routes for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine?

A key method involves coupling pyridine derivatives with morpholine under Buchwald-Hartwig or Ullmann conditions. For example, a related synthesis uses morpholine with a bromopyridine precursor in DMF at 120°C, catalyzed by DIPEA, achieving a 65% yield . Alternative routes may utilize Suzuki-Miyaura coupling with boronate esters (e.g., 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine) to introduce the trifluoromethyl group .

Q. Which spectroscopic methods are effective for characterizing this compound?

- NMR : and NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet at ~-60 ppm.

- Mass spectrometry : LRMS (ESI) detects the molecular ion peak (e.g., m/z 244.2 [M+H]+ for a related morpholine derivative) .

- HPLC : Purity analysis (≥95%) using C18 columns with acetonitrile/water gradients is recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

The trifluoromethyl-pyridine-morpholine scaffold is explored as a pharmacophore for kinase inhibitors or GPCR modulators due to its electron-withdrawing properties and metabolic stability. Analogous compounds are tested in agrochemicals for pest control and in material science for thermally stable polymers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under Suzuki-Miyaura coupling conditions?

- Catalyst selection : Test Pd(PPh) vs. XPhos Pd G3 for improved cross-coupling efficiency.

- Solvent/base systems : Compare DME/NaCO with dioxane/CsCO to minimize side reactions.

- Reaction monitoring : Use TLC or in-situ HPLC to track intermediate 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile formation .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Isosteric replacement : Substitute the trifluoromethyl group with -CFH or -OCF to evaluate electronic effects.

- Crystallography : Resolve binding modes using X-ray structures of target proteins complexed with derivatives.

- Meta-analysis : Compare datasets across assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Q. How can computational methods aid in designing derivatives with enhanced solubility?

- DFT calculations : Predict logP values and pKa shifts from substituent modifications (e.g., adding polar groups to the morpholine ring).

- MD simulations : Model solvation dynamics in aqueous/PEG systems to optimize formulation stability.

- QSAR models : Train algorithms on existing solubility data for pyridine-morpholine analogs .

Data Contradiction Analysis

Q. Why might reported melting points vary for intermediates like 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile?

Discrepancies (e.g., mp 123–124°C vs. broader ranges) often arise from:

- Purity differences : Impurities (e.g., unreacted starting materials) lower observed melting points.

- Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) can yield distinct polymorphs. Validate purity via DSC and PXRD .

Q. How to resolve conflicting cytotoxicity results in cell-based assays?

- Dose-response validation : Ensure IC values are consistent across triplicate runs.

- Off-target profiling : Screen against unrelated kinases (e.g., EGFR, VEGFR) to rule out non-specific effects.

- Metabolic stability assays : Check for cytochrome P450-mediated degradation using liver microsomes .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.